(R)-n-(2-hydroxypropyl)benzamide
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Overview
Description
®-n-(2-hydroxypropyl)benzamide is an organic compound that features a benzamide group substituted with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(2-hydroxypropyl)benzamide typically involves the reaction of benzoyl chloride with ®-2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of ®-n-(2-hydroxypropyl)benzamide can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-n-(2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form a benzylamine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ®-n-(2-oxopropyl)benzamide.
Reduction: Formation of ®-n-(2-hydroxypropyl)benzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
®-n-(2-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-n-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The benzamide group can interact with active sites on enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- ®-n-(2-hydroxyethyl)benzamide
- ®-n-(2-hydroxybutyl)benzamide
- ®-n-(2-hydroxypropyl)aniline
Uniqueness
®-n-(2-hydroxypropyl)benzamide is unique due to the specific positioning of the hydroxypropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility profiles, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
HVEKOIABBLJFPQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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